5-(2,3-Difluorophenyl)picolinic acid
Overview
Description
5-(2,3-Difluorophenyl)picolinic acid is an organic compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.19 g/mol. This compound is a derivative of picolinic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-(2,3-Difluorophenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are a type of protein that plays a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to zinc finger proteins. This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mechanism of action .
Biochemical Pathways
It is known that the compound’s interaction with zinc finger proteins can affect viral replication and packaging . This suggests that the compound may influence pathways related to these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on zinc finger proteins. By disrupting the function of these proteins, the compound can potentially inhibit viral replication and packaging . This suggests that the compound could have antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 5-(2,3-Difluorophenyl)picolinic acid involves the condensation reaction of p-hydroxybenzoic acid with 2,3-difluorobenzaldehyde . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
5-(2,3-Difluorophenyl)picolinic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral agent.
Industry: It is used in the development of materials with specific properties, such as blue-emitting iridium complexes for optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Difluorophenyl)picolinic acid: Another derivative of picolinic acid with fluorine atoms at different positions on the phenyl ring.
Picolinic acid: The parent compound without any fluorine substitutions.
Uniqueness
5-(2,3-Difluorophenyl)picolinic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Properties
IUPAC Name |
5-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIDJWPLMEYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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